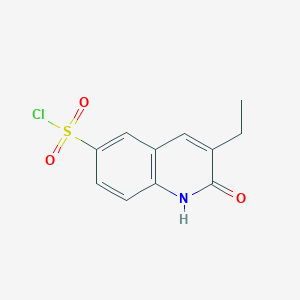

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride

CAS No.: 1181705-32-7

Cat. No.: VC4388490

Molecular Formula: C11H10ClNO3S

Molecular Weight: 271.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181705-32-7 |

|---|---|

| Molecular Formula | C11H10ClNO3S |

| Molecular Weight | 271.72 |

| IUPAC Name | 3-ethyl-2-oxo-1H-quinoline-6-sulfonyl chloride |

| Standard InChI | InChI=1S/C11H10ClNO3S/c1-2-7-5-8-6-9(17(12,15)16)3-4-10(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14) |

| Standard InChI Key | CTUJDDNLXKBSOD-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O |

Introduction

Key Findings

3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 1181705-32-7) is a specialized heterocyclic compound featuring a quinoline core modified with a sulfonyl chloride group at position 6, an ethyl substituent at position 3, and a ketone at position 2. This molecule serves as a critical intermediate in medicinal chemistry and materials science, particularly in the synthesis of sulfonamide-based therapeutics. Its structural uniqueness enables reactivity in nucleophilic substitution reactions, making it valuable for designing sodium channel inhibitors, fluorescent probes, and antimicrobial agents. Recent studies highlight its role in optimizing pharmacokinetic properties and isoform selectivity in drug candidates .

Structural and Chemical Properties

Molecular Architecture

The compound belongs to the dihydroquinoline family, characterized by a bicyclic framework comprising a benzene ring fused to a pyridone ring. Key structural features include:

-

Sulfonyl chloride group (-SO₂Cl) at position 6, enabling electrophilic reactivity for forming sulfonamides.

-

Ethyl group (-CH₂CH₃) at position 3, enhancing lipophilicity and steric bulk.

-

Ketone (-C=O) at position 2, contributing to hydrogen-bonding interactions in biological targets .

Table 1: Fundamental Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₃S | |

| Molecular Weight | 271.72 g/mol | |

| CAS Number | 1181705-32-7 | |

| SMILES | ClS(=O)(=O)C1=CC2=C(C=C1)N(C(=O)C2)CC |

Spectroscopic Characterization

-

¹H NMR: Signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.0–3.2 ppm, quartet) and aromatic protons (δ 7.2–8.1 ppm) align with dihydroquinoline derivatives .

-

IR Spectroscopy: Strong absorption bands at 1730 cm⁻¹ (C=O stretch) and 1370 cm⁻¹ (S=O asymmetric stretch) .

Synthesis and Reactivity

Route 1: Chlorosulfonation of 3-Ethyl-2-oxo-1,2-dihydroquinoline

-

Quinoline Core Formation: Ethyl acetoacetate and aniline undergo Conrad-Limpach cyclization to yield 3-ethyl-2-oxo-1,2-dihydroquinoline .

-

Sulfonation: Treatment with chlorosulfonic acid introduces the sulfonyl chloride group at position 6 .

Route 2: Direct Functionalization of Preformed Sulfonyl Chlorides

-

2-Oxo-1,2-dihydroquinoline-6-sulfonyl chloride (CAS: 569340-07-4) is alkylated at position 3 using ethyl iodide under basic conditions .

Key Reactions

-

Nucleophilic Substitution: Reacts with amines to form sulfonamides, a critical step in drug development (e.g., NaV1.7 inhibitors) .

-

Hydrolysis: Converts to sulfonic acids under aqueous basic conditions, enabling further derivatization .

Table 2: Reaction Yields and Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Sulfonamide Formation | R-NH₂, DCM, 0–25°C, 2–4 h | 75–90 |

| Hydrolysis | NaOH (1M), EtOH, reflux, 6 h | 85 |

Applications in Drug Discovery

Sodium Channel Inhibition

-

NaV1.7 Selectivity: The sulfonamide derivatives exhibit nanomolar inhibition of NaV1.7, a voltage-gated sodium channel implicated in pain signaling. Compound 39 (AM-0466), derived from similar quinolinone sulfonamides, demonstrated efficacy in murine models of histamine-induced pruritus and capsaicin-induced nociception .

-

Structural Insights: The ethyl group at position 3 minimizes off-target interactions with NaV1.5 and NaV1.8, achieving >100-fold selectivity .

Fluorescent Probes

-

Solvatochromic Properties: Derivatives with electron-withdrawing groups (e.g., CN, NO₂) emit green fluorescence (λ<sub>em</sub> = 545 nm) under UV light, enabling applications in bioimaging .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume